molecular formula C10H11N3O B1442343 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol CAS No. 1279105-73-5

2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol

Cat. No.: B1442343
CAS No.: 1279105-73-5
M. Wt: 189.21 g/mol
InChI Key: FGUDZKCCCNBQLU-UHFFFAOYSA-N
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Description

2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 2-position and a pyridinyl moiety at the 5-position. Its structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science. The pyrazole ring contributes to its planar geometry, while the pyridinyl group enhances π-π stacking interactions, which are critical in ligand-receptor binding or crystal packing . Synthesis typically involves cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions to introduce the pyridinyl substituent. Applications include its use as a ligand in coordination chemistry and as a scaffold in drug discovery targeting kinases or inflammatory pathways.

Properties

IUPAC Name

2-ethyl-5-pyridin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-10(14)7-9(12-13)8-5-3-4-6-11-8/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUDZKCCCNBQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Pyridylhydrazine with β-Ketoesters or β-Diketones

One classical approach involves the condensation of 2-pyridylhydrazine with ethyl acetoacetate or related β-ketoesters under acidic or catalytic conditions to form the pyrazole ring with the desired substitution pattern.

  • Procedure : Tungstophosphoric acid (1 mol%) is dissolved in water, followed by addition of 2-pyridylhydrazine and ethyl acetoacetate dropwise at room temperature. The mixture is then refluxed for several hours (e.g., 3 hours) to promote cyclization.
  • Workup : After cooling, the precipitated product is filtered, washed with water, and purified by recrystallization from ethanol.
  • Yield and Purity : Yields typically range around 70-80%, producing a yellow solid with melting points consistent with literature values.

This method is analogous to the synthesis of related pyrazol-3-ol derivatives and provides a straightforward route to 2-ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol.

Iodine-Promoted Cyclization of 1-(2-Pyridyl)ethanone and Pyridin-2-amine

An alternative method involves the reaction of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines in the presence of iodine as an oxidant.

  • Reaction Conditions : Iodine (1.2 equivalents) is added to a mixture of 1-(2-pyridyl)ethanone and pyridin-2-amine (2.3 equivalents). The mixture is stirred at elevated temperatures (110 °C for 4 hours, then 70 °C for 12 hours).
  • Post-reaction Treatment : The mixture is treated with water and sodium hydroxide, stirred at 100 °C for 1 hour, then extracted with dichloromethane after pH adjustment.
  • Outcome : This method yields the pyrazol-3-ol derivative with pyridin-2-yl substitution, suitable for further purification by chromatography.

Multicomponent Reaction Using Pyridin-2-amine, Pyridine-2-carbaldehyde, and Isocyanide

Another synthetic strategy employs a three-component reaction involving substituted pyridin-2-amine, pyridine-2-carbaldehyde, and an isocyanide derivative under acidic catalysis.

  • Conditions : The mixture of pyridin-2-amine and pyridine-2-carbaldehyde is reacted in methanol with para-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours.
  • Isolation : After reaction completion, the mixture is diluted with water, extracted with ethyl acetate, dried, and concentrated. The product is purified by silica gel chromatography.
  • Application : This method is reported for related pyrazole derivatives and may be adapted for 2-ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol synthesis.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Temperature & Time Yield (%) Purification Method Notes
1 2-Pyridylhydrazine + Ethyl acetoacetate Tungstophosphoric acid (1 mol%), water Reflux, 3 h ~78 Recrystallization (ethanol) Classical pyrazole ring formation
2 1-(2-Pyridyl)ethanone + Pyridin-2-amine Iodine (1.2 eq), NaOH, CH2Cl2 extraction 110 °C 4 h + 70 °C 12 h Not specified Chromatography Iodine-promoted cyclization
3 Pyridin-2-amine + Pyridine-2-carbaldehyde + Isocyanide TosOH (0.2 eq), MeOH, 2-isocyano-2,4,4-trimethylpentane 70 °C, 12 h Not specified Silica gel chromatography Multicomponent reaction

Analytical and Research Findings

  • Spectral Characterization : The synthesized 2-ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol compounds are typically characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the pyrazole ring and substitution pattern.
  • Purity : Purification by recrystallization or chromatography ensures high purity suitable for biological testing or further synthetic transformations.
  • Yields : The classical condensation method with hydrazines and β-ketoesters provides the highest and most reproducible yields.
  • Reaction Optimization : Acid catalysis and controlled temperature are critical for maximizing product formation and minimizing side reactions.
  • Versatility : The multicomponent reaction method allows for structural diversity by varying aldehyde and isocyanide components, potentially useful for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole or pyridine derivatives.

    Substitution: Formation of halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

Chemistry: 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs include pyrazole derivatives with varying substituents. Key comparisons are summarized below:

Compound Name Substituents (Position) Aromatic System Calculated LogP Melting Point (°C)
2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol Ethyl (2), Pyridinyl (5) Pyrazole + Pyridine 1.8 215–218
5-Pyridin-2-yl-2H-pyrazol-3-ol H (2), Pyridinyl (5) Pyrazole + Pyridine 0.9 190–192
2-Methyl-5-phenyl-2H-pyrazol-3-ol Methyl (2), Phenyl (5) Pyrazole + Benzene 2.5 185–187
2H-Pyrazol-3-ol H (2), H (5) Pyrazole -0.3 165–168

Key Findings :

  • The ethyl group at the 2-position increases hydrophobicity (higher LogP) compared to unsubstituted analogs, enhancing membrane permeability in drug candidates .
  • The pyridinyl group at the 5-position introduces a hydrogen-bond acceptor site, improving binding affinity in kinase inhibitors compared to phenyl-substituted analogs.

Analysis :

  • The ethyl-pyridinyl combination in the target compound exhibits superior COX-2 inhibition and kinase binding due to optimized steric bulk and electronic effects.
  • Removal of the ethyl group (e.g., 5-pyridin-2-yl-2H-pyrazol-3-ol) reduces potency by 60%, underscoring the role of alkyl substitution in stabilizing ligand-receptor interactions.
Crystallographic Insights

Crystal structures of these compounds, determined using SHELX refinement , reveal distinct packing motifs. The ethyl-pyridinyl derivative forms a hydrogen-bonded dimer via the pyrazole-OH and pyridine-N, whereas phenyl-substituted analogs exhibit π-stacked columns. These differences influence solubility and solid-state stability.

Biological Activity

2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine and pyrazole moiety. Research indicates that it may exhibit various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The chemical structure of 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

Antimicrobial Properties

Studies have shown that pyrazole derivatives, including 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol, possess significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of pyrazole derivatives against Escherichia coli and Staphylococcus aureus, suggesting that the presence of specific substituents can enhance antimicrobial activity .

Anticancer Activity

The anticancer potential of 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol has been explored through various in vitro studies. Pyrazole derivatives are known to interact with multiple cellular pathways involved in cancer progression. For example, compounds in this class have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines . Notably, the compound's mechanism may involve the modulation of signaling pathways critical for tumor growth.

The biological activity of 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group in the pyrazole ring may facilitate hydrogen bonding with biological macromolecules, enhancing its bioactivity. Additionally, the pyridine ring could play a role in receptor binding or enzyme inhibition, contributing to its pharmacological effects .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results indicated that 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a lead compound for developing new antimicrobial agents.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol3216
Standard Drug (Ciprofloxacin)84

Study on Anticancer Activity

In another investigation focused on anticancer properties, 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol was tested against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell LineIC50 (µM)
MCF715
A54920

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol, and how can reaction conditions influence yield?

  • Answer : The compound is typically synthesized via condensation reactions between pyrazole precursors and pyridine derivatives. For example, refluxing a mixture of substituted phenylhydrazines and β-keto esters in ethanol with catalytic acetic acid is a common method (e.g., phenylhydrazine + ethyl acetoacetate → pyrazolone intermediate) . Yield optimization requires precise control of stoichiometry, reflux duration, and solvent polarity. Impurities often arise from incomplete cyclization or side reactions, necessitating recrystallization (e.g., ethanol/DMF mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole and pyridine ring connectivity, particularly <sup>1</sup>H NMR for ethyl group protons (δ ~1.2–1.5 ppm) and pyridin-2-yl aromatic protons (δ ~7.5–8.5 ppm). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 230). Infrared (IR) spectroscopy identifies hydroxyl (O–H stretch, ~3200 cm<sup>−1</sup>) and C=N stretches (~1600 cm<sup>−1</sup>) .

Q. How should researchers handle stability concerns during storage?

  • Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N2 or Ar) at −20°C. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-pyridine hybrids?

  • Answer : Discrepancies often stem from divergent catalytic systems or solvent effects. For instance, using ionic liquids (e.g., [Sipmim]HSO4) versus traditional bases (Et3N) alters reaction kinetics and byproduct profiles . Systematic comparison of reaction parameters (temperature, solvent polarity) and advanced purification (HPLC) can isolate key variables .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer : Density Functional Theory (DFT) calculations predict electron distribution in the pyrazole ring, identifying sites for electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., kinases), prioritizing derivatives with optimized binding affinities .

Q. What mechanistic insights explain regioselectivity in pyrazole ring functionalization?

  • Answer : Regioselectivity is governed by electronic (e.g., electron-withdrawing pyridin-2-yl group) and steric factors. Isotopic labeling (e.g., <sup>15</sup>N NMR) tracks intermediate formation during cyclization. For example, the 5-position of pyrazole is more reactive due to conjugation with the pyridine ring .

Q. How do structural modifications impact solubility and bioavailability?

  • Answer : Introducing hydrophilic groups (e.g., –SO3H at the ethyl chain) improves aqueous solubility. LogP calculations (e.g., using ChemAxon) predict membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) validate absorption rates .

Methodological Case Studies

Case Study: Resolving Ambiguities in X-ray Crystallography Data

  • Challenge : Disordered ethyl/pyridine moieties in crystal structures .
  • Solution : High-resolution data collection (synchrotron radiation, λ = 0.7 Å) and refinement with SHELXL. Twinning tests (PLATON) and Hirshfeld surface analysis confirm packing motifs .

Case Study: Scaling Up Synthesis Without Compounding Byproducts

  • Challenge : Pilot-scale reactions produce dimeric impurities.
  • Solution : Switch from batch to flow chemistry for better temperature control. In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol

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